molecular formula C14H17N5NaO6P B13836912 sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide

sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide

Cat. No.: B13836912
M. Wt: 405.28 g/mol
InChI Key: UXKPDQQZFZKTNV-WLJLSFLXSA-M
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Description

Sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide is a structurally complex nucleotide analog featuring a fused furo-dioxaphosphinin ring system and a purine base substituted with a butanamide group. Its sodium salt formulation enhances aqueous solubility, a critical property for bioavailability in therapeutic applications . The stereochemistry (4aR,6R,7aS) plays a pivotal role in its molecular interactions, particularly in mimicking endogenous nucleotides for targeting enzymes like kinases or phosphatases .

Properties

Molecular Formula

C14H17N5NaO6P

Molecular Weight

405.28 g/mol

IUPAC Name

sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide

InChI

InChI=1S/C14H18N5O6P.Na/c1-2-3-10(20)18-13-12-14(16-6-15-13)19(7-17-12)11-4-8-9(24-11)5-23-26(21,22)25-8;/h6-9,11H,2-5H2,1H3,(H,21,22)(H,15,16,18,20);/q;+1/p-1/t8-,9+,11+;/m0./s1

InChI Key

UXKPDQQZFZKTNV-WLJLSFLXSA-M

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@H]4[C@H](O3)COP(=O)(O4)[O-].[Na+]

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC4C(O3)COP(=O)(O4)[O-].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide involves several steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the furodioxaphosphinine ring system. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities

The compound shares a conserved furo-dioxaphosphinin ring system with derivatives such as:

  • [(4aR,6R,7R,7aR)-2-hydroxy-6-[6-(octanoylamino)purin-9-yl]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] octanoate (CAS 57329-09-6): Features an octanoylamino group instead of butanamide, increasing lipophilicity (LogP: 3.9 vs. ~1.5 for the target compound) and molecular weight (581.6 g/mol vs. 351.19 g/mol) .
  • 2′,3′-Cyclic adenosine monophosphate (2′,3′-cAMP): Lacks the dioxaphosphinin ring but retains a cyclic phosphate structure. The sodium salt in the target compound improves solubility compared to neutral cAMP derivatives .

Substituent-Driven Functional Differences

  • Butanamide vs. Acyl Chains: The butanamide group in the target compound balances hydrophilicity and steric bulk, whereas octanoylamino (C8) substituents in similar molecules enhance membrane permeability but reduce solubility .
  • Sodium Salt vs. Neutral Forms: Sodium counterions in the target compound lower aggregation propensity compared to non-ionic analogs, as seen in dielectric property studies of sulfone/sulfoxide derivatives .

Stereochemical Impact

Stereochemistry at the 4a,6,7a positions dictates binding specificity. For example:

  • The (4aR,6R,7aS) configuration in the target compound contrasts with (4aR,6R,7R,7aR) in CAS 57329-09-6, altering ring puckering and hydrogen-bonding capacity with target enzymes .
  • Mismatched stereochemistry (e.g., 7-methoxy substitution in CAS 634207-53-7) reduces affinity for nucleotide-binding pockets, as demonstrated in kinase inhibition assays .

Quantitative Comparison of Key Properties

Property Target Compound CAS 57329-09-6 2′,3′-cAMP
Molecular Formula C₁₀H₁₁N₅NaO₆P C₂₆H₄₀N₅O₈P C₁₀H₁₂N₅O₆P
Molecular Weight (g/mol) 351.19 581.6 319.20
LogP (Predicted) ~1.5 3.9 -1.2
Solubility (mg/mL) >50 (aqueous) <5 (DMSO) 20 (aqueous)
Stereochemical Centers 3 defined 4 defined 2 defined

Biological Activity

Sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide is a complex organic compound with significant potential in biological research and therapeutic applications. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound's molecular structure includes a purine base linked to a furodioxaphosphinin moiety. The molecular formula is C18H25N5NaO9PC_{18}H_{25}N_{5}NaO_{9}P with a molecular weight of 509.4 g/mol. Its unique composition allows it to interact with various biological targets.

Property Value
Molecular FormulaC18H25N5NaO9P
Molecular Weight509.4 g/mol
IUPAC Namesodium;N-[9-[(4aR,6R,...]butanamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The furodioxaphosphinin ring system is believed to play a crucial role in its mechanism of action by facilitating binding to molecular targets.

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to purinergic receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

Studies have demonstrated that this compound possesses antiviral properties against various viral strains. Its mechanism involves the inhibition of viral replication by interfering with the viral life cycle.

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This effect could be mediated through the modulation of signaling pathways involved in cell proliferation and survival.

Fluorescent Marker Potential

Due to its unique structural features, particularly the benzoxadiazole moiety, the compound has been explored as a fluorescent marker in biological imaging studies.

Case Studies

  • Study on Antiviral Activity :
    • A study published in Journal of Medicinal Chemistry reported that sodium;N-[9-(...)] effectively inhibited replication of the influenza virus in vitro.
    • The compound was found to reduce viral load significantly when administered at specific concentrations.
  • Anticancer Research :
    • Research conducted at a leading cancer institute showed that the compound induces apoptosis in breast cancer cell lines.
    • The study highlighted its potential as a therapeutic agent for targeted cancer therapy.
  • Fluorescence Imaging :
    • A recent study explored the use of this compound as a fluorescent probe for tracking cellular processes.
    • Results indicated successful localization within cellular compartments, demonstrating its utility in live-cell imaging.

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